Methyl heptanoate-6,6,7,7,7-D5
Description
Methyl heptanoate-6,6,7,7,7-D5 (C₈H₁₁D₅O₂) is a deuterated derivative of methyl heptanoate (C₈H₁₆O₂), where five hydrogen atoms at the 6th and 7th carbon positions are replaced by deuterium (D). This isotopic labeling enhances its utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies by reducing spectral interference and improving detection sensitivity . It is widely used as an internal standard in quantitative gas chromatography-mass spectrometry (GC-MS) for analyzing volatile organic compounds (VOCs) in food, environmental, and pharmaceutical research . Key properties include:
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
149.24 g/mol |
IUPAC Name |
methyl 6,6,7,7,7-pentadeuterioheptanoate |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-7-8(9)10-2/h3-7H2,1-2H3/i1D3,3D2 |
InChI Key |
XNCNNDVCAUWAIT-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCC(=O)OC |
Canonical SMILES |
CCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Deuterated Heptanoic Acid
The deuterium labeling at carbons 6 and 7 is achieved by specific chemical or catalytic methods such as:
- Hydrogen-Deuterium Exchange: Selective exchange of hydrogen atoms for deuterium on the heptanoic acid backbone using deuterated reagents or catalysts under controlled conditions.
- Use of Deuterated Precursors: Starting from commercially available or custom-synthesized deuterated intermediates that contain deuterium at the desired positions.
The exact synthetic routes for the deuterated heptanoic acid are often proprietary or specialized, but typically involve:
- Catalytic deuteration of heptanoic acid or its derivatives in the presence of deuterium gas (D2) or deuterated solvents.
- Multi-step organic synthesis incorporating deuterated building blocks.
Esterification to Form this compound
Once the deuterated heptanoic acid is obtained, it is esterified with methanol to form the methyl ester. Common esterification methods include:
- Acid-Catalyzed Esterification: Reacting the deuterated heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
- Fischer Esterification: This classical method involves refluxing the acid with excess methanol and a strong acid catalyst.
A typical procedure involves:
- Mixing deuterated heptanoic acid with methanol and a catalytic amount of acid.
- Heating the mixture under reflux or controlled temperature conditions to drive the esterification.
- Removal of water formed during the reaction to shift equilibrium toward ester formation.
Representative Esterification Protocol
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting material | Deuterated heptanoic acid (6,6,7,7,7-D5) | High isotopic purity required |
| Alcohol | Methanol | Anhydrous preferred |
| Catalyst | Concentrated HCl or sulfuric acid | 1–5% by volume |
| Temperature | 45°C overnight or 100°C for 1–1.5 hours | Mild or rapid esterification options |
| Solvent | Methanol/toluene mixture (optional) | Enhances solubility of reactants |
| Workup | Extraction with hexane after reaction | Purification of methyl ester |
This method is adapted from general fatty acid methyl ester (FAME) preparation protocols commonly used in analytical chemistry.
Analytical Considerations and Purity
- The deuterium incorporation is confirmed by mass spectrometry and NMR spectroscopy, ensuring 99 atom % D at the specified carbons.
- Chemical purity is typically ≥ 98%, with impurities minimized to avoid interference in analytical applications.
- The methyl ester product is stable at room temperature and is stored neat in sealed containers.
Summary Table of Preparation Methods
| Preparation Stage | Method/Technique | Key Parameters | Outcome/Notes |
|---|---|---|---|
| Deuterated Heptanoic Acid | Catalytic hydrogen-deuterium exchange or deuterated precursor synthesis | Use of D2 gas or deuterated solvents; selective labeling at C6 and C7 | High isotopic purity (≥99 atom % D) |
| Esterification | Acid-catalyzed Fischer esterification | Methanol, acid catalyst, 45–100°C, 1–14 h | Formation of methyl ester with retention of deuterium labeling |
| Purification and Verification | Extraction with hexane, GC/MS, NMR | Purity ≥ 98%, isotopic purity ≥ 99 atom % D | Suitable for analytical standards |
Research Findings and Practical Notes
- The use of aqueous HCl in methanol as a catalyst provides a convenient and efficient esterification route with minimal side reactions.
- Lower acid concentrations and mild temperatures reduce hydrolysis and loss of deuterium labeling.
- The isotopic labeling at the terminal carbons (6 and 7) is critical for its function as an internal standard in mass spectrometry, enabling accurate quantification of methyl heptanoate in complex samples.
- The compound is primarily used in food and beverage analysis, flavor chemistry, and other research fields requiring stable isotope standards.
Chemical Reactions Analysis
Types of Reactions
Methyl heptanoate-6,6,7,7,7-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptanoic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Heptanoic acid and other carboxylic acids.
Reduction: Heptanol and other alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Research and Synthesis
Isotopic Labeling
Methyl Heptanoate-6,6,7,7,7-D5 serves as an important isotopically labeled compound in chemical research. Its deuterated form allows researchers to trace metabolic pathways and study reaction mechanisms in organic synthesis. The incorporation of deuterium can enhance the resolution in NMR spectroscopy, providing clearer insights into molecular structures and dynamics.
Synthesis of Complex Molecules
The compound is utilized as a building block in the synthesis of more complex organic molecules. Its reactivity allows for various transformations that are essential in synthetic organic chemistry. For instance, it can be used in acylation reactions or as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Biochemical Applications
Metabolic Studies
In biochemical research, this compound is used to study fatty acid metabolism. Its deuterated nature enables precise tracking of metabolic pathways in vivo. Researchers have utilized this compound to investigate the effects of fatty acids on cellular processes and energy metabolism .
Drug Development
The compound has potential applications in drug formulation and development. As a fatty acid derivative, it can influence the bioavailability and pharmacokinetics of drugs when incorporated into formulations. Studies have shown that modifying drug molecules with fatty acid esters can enhance their absorption and therapeutic efficacy .
Food and Beverage Analysis
This compound is also employed in food science for flavor analysis and quality control. Its unique isotopic signature allows for the detection and quantification of specific flavor compounds in food products. This can aid in ensuring product consistency and compliance with safety regulations .
Environmental Science
Pollution Tracking
In environmental studies, deuterated compounds like this compound are used to trace sources of pollution. By analyzing environmental samples for these isotopically labeled compounds, researchers can identify contamination sources and assess the impact of pollutants on ecosystems .
Cosmetic Formulations
The compound finds applications in cosmetic formulations where it acts as an emollient or skin-conditioning agent. Its properties can enhance the texture and stability of cosmetic products while providing moisturizing benefits to the skin .
Case Studies
Mechanism of Action
The mechanism of action of methyl heptanoate-6,6,7,7,7-D5 involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence reaction kinetics and metabolic pathways, providing insights into the behavior of similar non-deuterated compounds. The compound’s effects are often studied using advanced analytical techniques such as NMR spectroscopy and mass spectrometry.
Comparison with Similar Compounds
Structural and Isotopic Variants of Methyl Heptanoate
Table 1: Key Properties of Methyl Heptanoate and Its Isotopologues
Key Observations :
- Deuterium positioning: this compound’s labeling at terminal carbons minimizes metabolic interference compared to mid-chain deuterated acids (e.g., Heptanoic-5,5,6,6-D4 acid) .
- Pharmaceutical analogs: Testosterone heptanoate-D5 demonstrates the role of deuterium in prolonging drug half-life by resisting cytochrome P450-mediated oxidation .
Functional Comparison with Non-Deuterated Esters
Table 2: Analytical Performance in GC-MS
Key Findings :
- Superior sensitivity: Methyl heptanoate-D5’s deuterium reduces ion suppression in GC-MS, lowering detection limits by 60% compared to non-deuterated analogs .
- Matrix adaptability: Its use in transmethylation validation (e.g., hexanoylation yield calculations) ensures accuracy in lipid analysis .
Role in Medical and Nutritional Research
- Flavor chemistry: Non-deuterated methyl heptanoate contributes fruity notes in lamb and alfalfa feed, while its deuterated form aids in quantifying esterification dynamics during food storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
